NVS-ZP7-4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

NVS-ZP7-4 is a novel chemical compound identified as an inhibitor of the zinc transporter protein SLC39A7, also known as ZIP7. This compound has garnered significant interest due to its ability to modulate zinc levels within the endoplasmic reticulum, thereby influencing various cellular processes. This compound has been primarily studied for its potential therapeutic applications in cancer treatment, particularly in targeting the Notch signaling pathway and inducing apoptosis in cancer cells .

Applications De Recherche Scientifique

NVS-ZP7-4 has a wide range of scientific research applications, including:

Chemistry: Used as a chemical tool to study zinc transport and its impact on cellular processes.

Biology: Investigated for its role in modulating zinc levels within cells and its effects on cellular signaling pathways.

Medicine: Explored as a potential therapeutic agent for cancer treatment, particularly in targeting the Notch signaling pathway and inducing apoptosis in cancer cells.

Mécanisme D'action

Target of Action

NVS-ZP7-4 is a potent inhibitor that primarily targets the Zinc transporter SLC39A7 (ZIP7) . ZIP7 is a zinc input protein anchored in the ER/Golgi apparatus, which accounts for the zinc surge from the apparatus to the cytoplasm . Zinc is known as a co-effector of more than 300 enzymes and plays a vital role in the regulation of cellular function .

Mode of Action

This compound interacts with its target ZIP7, resulting in zinc accumulation in the endoplasmic reticulum (ER) . This interaction inhibits the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt pathway , which is involved in cell survival and growth.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PI3K/AKT signaling pathway . By inhibiting the activation of this pathway, this compound can induce apoptosis and inhibit the proliferation, migration, and invasion of cells .

Pharmacokinetics

It’s known that this compound is a small molecule drug , which typically have good bioavailability due to their ability to cross cell membranes.

Result of Action

This compound has been found to inhibit cell viability, cause cell cycle arrest, induce apoptosis, and inhibit the proliferation, migration, and invasion of cells . In hepatocellular carcinoma (HCC), this compound has been shown to inhibit tumor growth in vivo .

Analyse Biochimique

Biochemical Properties

Nvs-ZP7-4 interacts with the zinc input protein ZIP7, resulting in zinc accumulation in the endoplasmic reticulum . This interaction with ZIP7 is significant as it accounts for the zinc surge from the apparatus to the cytoplasm .

Cellular Effects

This compound has been found to inhibit cell viability, cause cell cycle arrest, induce apoptosis, and inhibit the proliferation, migration, and invasion of HCCLM3 and Huh7 cells . It also inhibits the activation of the phosphatidylinositol 3‐kinase (PI3K)/Akt pathway, which is involved in the antitumor effect of this compound in hepatocellular carcinoma (HCC) .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the activation of the PI3K/Akt pathway . This inhibition is involved in the antitumor effect of this compound in HCC .

Temporal Effects in Laboratory Settings

This compound has been shown to inhibit HCC tumor growth in vivo

Metabolic Pathways

This compound is involved in the zinc surge from the apparatus to the cytoplasm, a key metabolic pathway . It interacts with the zinc input protein ZIP7, which is a crucial part of this pathway .

Transport and Distribution

This compound targets ZIP7, resulting in zinc accumulation in the endoplasmic reticulum . This suggests that this compound may influence the transport and distribution of zinc within cells.

Subcellular Localization

This compound targets ZIP7, which is anchored in the endoplasmic reticulum/Golgi apparatus . This suggests that this compound may influence the subcellular localization of zinc within cells.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of NVS-ZP7-4 involves multiple steps, starting with the preparation of key intermediates. The compound is synthesized through a series of reactions, including amination, cyclization, and spiro formation. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but is optimized for large-scale production. This involves the use of high-throughput reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

NVS-ZP7-4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups within this compound, altering its chemical properties.

Substitution: This compound can participate in substitution reactions where one functional group is replaced by another

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts .

Major Products

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .

Comparaison Avec Des Composés Similaires

NVS-ZP7-4 is unique in its ability to specifically target the zinc transporter protein SLC39A7 (ZIP7). Similar compounds include:

NVS-ZP7-1: Another inhibitor of ZIP7 but with different chemical properties and potency.

NVS-ZP7-6: An inactive analog of this compound, used as a control in scientific studies.

NVS-ZP7-7: A potent inhibitor of the Notch signaling pathway, similar to this compound but with distinct chemical characteristics

This compound stands out due to its specific targeting of ZIP7 and its potential therapeutic applications in cancer treatment, making it a valuable tool in scientific research and drug development .

Propriétés

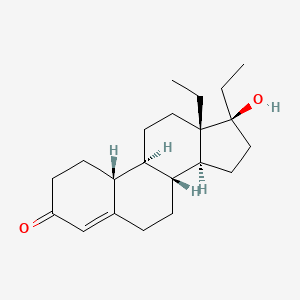

IUPAC Name |

1'-[(2S)-2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-3-phenylpropyl]spiro[1,3-dihydroquinazoline-4,4'-piperidine]-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28FN5OS/c29-20-10-11-24-25(17-20)36-27(32-24)30-21(16-19-6-2-1-3-7-19)18-34-14-12-28(13-15-34)22-8-4-5-9-23(22)31-26(35)33-28/h1-11,17,21H,12-16,18H2,(H,30,32)(H2,31,33,35)/t21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZOFDZMKSAUTHT-NRFANRHFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C3=CC=CC=C3NC(=O)N2)CC(CC4=CC=CC=C4)NC5=NC6=C(S5)C=C(C=C6)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC12C3=CC=CC=C3NC(=O)N2)C[C@H](CC4=CC=CC=C4)NC5=NC6=C(S5)C=C(C=C6)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28FN5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does NVS-ZP7-4 interact with its target and what are the downstream effects?

A: this compound is a potent and selective inhibitor of solute carrier family 39 member 7 (SLC39A7), a zinc channel located in the endoplasmic reticulum (ER) [, ]. Inhibiting SLC39A7 with this compound in PTCL cells leads to downregulation of CD30 cell surface expression []. This effect is likely due to impaired glycobiology in the ER, as evidenced by the accumulation of immature precursor CD30 and reduced mature CD30 levels [].

Q2: Why is CD30 downregulation important for treating PTCLs?

A: CD30 is a cell surface receptor highly expressed on PTCL cells and serves as the target for Brentuximab Vedotin (BV), an antibody-drug conjugate used in PTCL treatment []. BV delivers a cytotoxic agent specifically to CD30-positive cells. Therefore, downregulating CD30 with this compound could potentially decrease BV efficacy [].

Q3: Are there any studies investigating the combined effects of this compound and BV?

A: While research on the combined effect of this compound and BV is currently limited, the findings from the CRISPR screen suggest that combining these agents might not be an effective therapeutic strategy. Downregulating SLC39A7, the target of this compound, through gene knockout conferred resistance to BV []. This observation suggests that co-administering this compound with BV could potentially reduce BV's therapeutic efficacy. Further research is crucial to explore this interaction and determine the potential implications for PTCL treatment.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[3-[(3E,5E,7Z)-7-(2,4-dioxopyrrolidin-3-ylidene)-7-hydroxy-4-methylhepta-3,5-dien-2-yl]-1,4-dimethyl-6-oxospiro[2,9-dioxabicyclo[3.3.1]nonane-8,3'-oxirane]-2'-yl]propanoate](/img/structure/B609619.png)